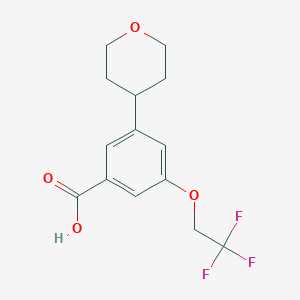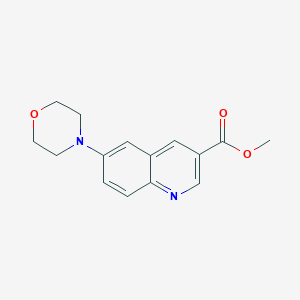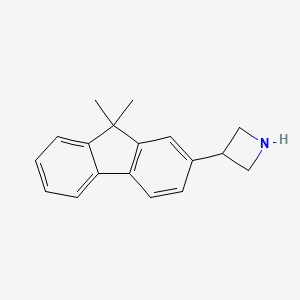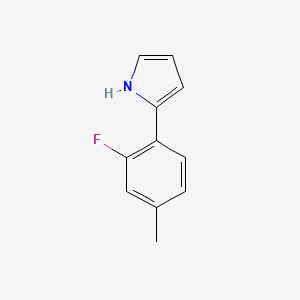
2-(2-Fluoro-4-methylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-methylphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds called pyrroles. Pyrroles are five-membered rings containing nitrogen. The specific substitution pattern on this molecule places a methyl group (CH₃) at the fourth position and a fluorophenyl group (C₆H₄F) at the second position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the direct fluorination of pyrrole rings. due to the high reactivity of pyrrole rings towards electrophiles, this approach often results in low or moderate yields . Electrophilic fluorination using xenon difluoride has been shown to provide regioselectively 2-fluoropyrroles in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is a promising candidate for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Pyrroles can react with electrophiles at specific positions on the ring.
Metalation: Pyrroles can react with strong bases to form salts with a metal ion attached to the nitrogen atom.
Oxidation: Pyrroles can be oxidized to form various products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include xenon difluoride for electrophilic fluorination , strong bases for metalation, and various oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce a range of oxidized pyrrole derivatives .
Applications De Recherche Scientifique
2-(2-Fluoro-4-methylphenyl)pyrrole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated pyrrole derivatives can act as inhibitors of enzymes by binding to their active sites and blocking their activity . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Fluoro-4-methylphenyl)pyrrole include other fluorinated pyrroles and pyrrole derivatives with different substituents. Examples include:
- 2-Fluoropyrrole
- 2-(2-Fluorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorophenyl group and a methyl group on the pyrrole ring can influence its electronic structure and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10FN |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
2-(2-fluoro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
Clé InChI |
CSFDBHWQAHJDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


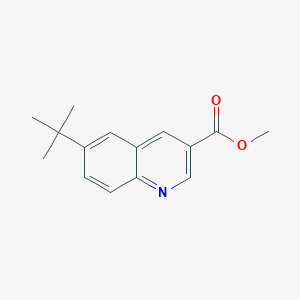
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
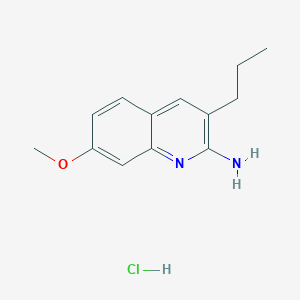
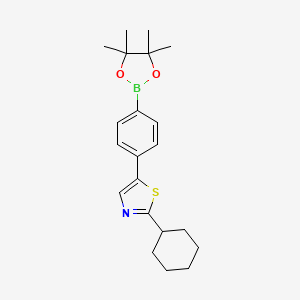


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
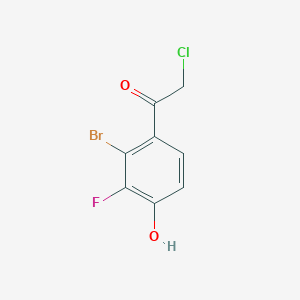

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

